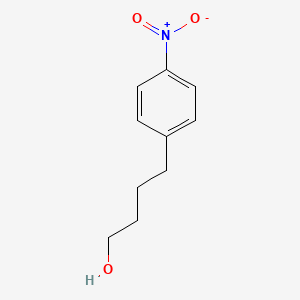

4-(4-Nitrophenyl)-1-butanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYJBAQONVFIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000562 | |

| Record name | 4-(4-Nitrophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79524-20-2 | |

| Record name | 4-Nitrobenzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79524-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)butan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079524202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Nitrophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenyl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-(4-nitrophenyl)-1-butanol

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-nitrophenyl)-1-butanol

Abstract

This technical guide provides a comprehensive overview of the , a valuable intermediate in organic and medicinal chemistry.[1][2] The document is designed for researchers, scientists, and professionals in drug development, offering a deep dive into viable synthetic strategies, detailed experimental protocols, and robust analytical characterization techniques. We explore the rationale behind methodological choices, addressing common challenges such as the reactivity of the nitro group. The guide culminates with a full spectroscopic and physicochemical profile of the target compound, supported by authoritative references, to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction

Aromatic nitro compounds are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3][4] The presence of the nitro group allows for a wide range of chemical transformations, most notably its reduction to an amine, which is a cornerstone of many synthetic pathways.[3][5] this compound belongs to the class of nitrophenyl alkanols, which incorporate both the reactive nitroaryl moiety and a flexible alkyl alcohol chain. This bifunctional nature makes it a versatile precursor for creating more complex molecules, such as the chemoenzymatic synthesis of bacterial O-antigens.[2][6] This guide provides an in-depth examination of the synthesis and rigorous characterization of this important chemical intermediate.

Synthetic Strategies and Methodologies

The synthesis of this compound requires the formation of a carbon-carbon bond between a benzene ring and a butyl chain. The presence of the electron-withdrawing nitro group presents both challenges and opportunities that dictate the choice of an optimal synthetic route.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (Target Molecule 1 ) involves disconnecting the C-C bond at the benzylic position or transforming the primary alcohol functional group.

Caption: Retrosynthetic pathways for this compound.

Discussion of Synthetic Routes

-

Reduction of a Carbonyl Precursor: The most straightforward and reliable method is the reduction of the carboxylic acid or an ester derivative, such as 4-(4-nitrophenyl)butyric acid. This pathway avoids direct C-C bond formation on the sensitive nitro-substituted ring. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (BH₃·THF) can effectively reduce the carboxylic acid to the primary alcohol. The key is to use conditions that do not simultaneously reduce the nitro group.

-

Grignard Reaction: The reaction of a Grignard reagent, such as propylmagnesium bromide, with 4-nitrobenzaldehyde appears plausible. However, Grignard reagents are potent nucleophiles and bases that can react with the nitro group itself, often through single-electron transfer (SET) mechanisms, leading to complex side products and low yields.[7][8] This makes the Grignard route challenging and generally less preferred for nitro-substituted substrates without careful optimization and low-temperature conditions.[8][9]

-

Suzuki-Miyaura Cross-Coupling: Modern palladium-catalyzed cross-coupling reactions offer a powerful alternative.[4][10] The Suzuki-Miyaura coupling of an aryl halide (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene) with a suitable organoboron partner, like a 4-hydroxybutylboronic acid derivative, can form the desired C-C bond.[11][12] While highly effective, this method requires the synthesis of the specialized boronic acid reagent and careful selection of a catalyst system that is tolerant of the nitro group.[4][13]

Given its reliability and procedural simplicity, the reduction of 4-(4-nitrophenyl)butyric acid is selected as the primary protocol for this guide.

Detailed Experimental Protocol: Reduction of 4-(4-Nitrophenyl)butyric Acid

This protocol describes the reduction of 4-(4-nitrophenyl)butyric acid to this compound using Borane-Tetrahydrofuran complex (BH₃·THF). This reagent is chosen for its high selectivity in reducing carboxylic acids in the presence of nitro groups.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 4-(4-nitrophenyl)butyric acid (e.g., 5.0 g, 23.9 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The mixture is stirred until the solid dissolves and then cooled to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: A solution of 1.0 M Borane-THF complex in THF (e.g., 50 mL, 50 mmol, ~2.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over 30 minutes. The rate of addition is controlled to maintain the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding methanol (20 mL) dropwise to destroy excess borane. After gas evolution ceases, 1 M aqueous HCl (30 mL) is added, and the mixture is stirred for an additional 30 minutes.

-

Extraction and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 3:1), to afford the pure this compound as a solid.

Physicochemical Properties

The purified compound is a white to pale-yellow crystalline solid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 72-75 °C | [1] |

| Density | 1.154 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.557 | [1][2] |

| Solubility | Slightly soluble in water; soluble in alcohols, ethers, ketones. | [1] |

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. The expected signals are consistent with the structure, showing distinct aromatic and aliphatic regions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.15 | Doublet (d) | 2H | Ar-H (ortho to -NO₂) |

| ~ 7.35 | Doublet (d) | 2H | Ar-H (meta to -NO₂) |

| ~ 3.65 | Triplet (t) | 2H | -CH₂-OH |

| ~ 2.70 | Triplet (t) | 2H | Ar-CH₂- |

| ~ 1.70 | Multiplet (m) | 2H | Ar-CH₂-CH₂ - |

| ~ 1.60 | Multiplet (m) | 2H | -CH₂ -CH₂-OH |

| ~ 1.50 | Singlet (s, broad) | 1H | -OH |

Note: The -OH proton signal can be broad and its chemical shift is solvent-dependent. It can be confirmed by a D₂O shake experiment, which will cause the signal to disappear.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Based on spectral data for 4-(p-nitrophenyl)-1-butanol, the following peaks are expected in a solvent like CDCl₃.[14]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150.0 | Ar-C (ipso to -CH₂-) |

| ~ 146.5 | Ar-C (ipso to -NO₂) |

| ~ 129.5 | Ar-C H (meta to -NO₂) |

| ~ 123.8 | Ar-C H (ortho to -NO₂) |

| ~ 62.5 | -C H₂-OH |

| ~ 35.0 | Ar-C H₂- |

| ~ 32.0 | -C H₂-CH₂-OH |

| ~ 27.5 | Ar-CH₂-C H₂- |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3230 (broad) | O-H stretch | Alcohol (-OH)[15][16] |

| 3100 - 3000 | C-H stretch | Aromatic (=C-H) |

| 2960 - 2850 | C-H stretch | Aliphatic (-C-H)[15] |

| ~ 1595, ~1490 | C=C stretch | Aromatic ring |

| ~ 1520 (strong, asymm) | N-O stretch | Nitro (-NO₂) |

| ~ 1345 (strong, symm) | N-O stretch | Nitro (-NO₂) |

| ~ 1050 | C-O stretch | Primary Alcohol[15][16] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Fragmentation Diagram

Caption: Key fragmentation pathways for this compound in MS.

Expected Fragments:

-

Molecular Ion ([M]⁺˙): The parent peak should be observed at m/z = 195, corresponding to the molecular weight of the compound.[1]

-

[M - 18]⁺˙: A peak at m/z = 177 is expected due to the loss of a water molecule (dehydration), a characteristic fragmentation for alcohols.[17]

-

[M - 72]⁺˙: A significant peak at m/z = 123 can result from benzylic cleavage, with the loss of the C₄H₈O side chain, leaving the [C₆H₄NO₂]⁺˙ fragment.

-

Other Fragments: Further fragmentation of the butyl chain can lead to smaller ions.

Safety Information

This compound is an organic compound that requires careful handling in a laboratory setting.[1]

-

Irritation: The compound may be irritating to the eyes, skin, and respiratory tract. Direct contact should be avoided.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhaling dust or vapors.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. Store in a cool, dry place away from ignition sources.[1]

Conclusion

This guide has detailed a reliable and robust methodology for the synthesis of this compound via the selective reduction of its corresponding carboxylic acid. The rationale for choosing this synthetic route over alternatives like Grignard or cross-coupling reactions was discussed in the context of the reactive nitro functionality. Furthermore, a comprehensive characterization profile using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) has been provided, establishing a clear analytical benchmark for this compound. The information presented herein serves as a valuable technical resource for scientists engaged in synthetic chemistry and drug development, enabling the confident and efficient production and verification of this key chemical intermediate.

References

-

This compound - Introduction. (2024). ChemBK. [Link]

-

Simple Environmentally-Friendly Reduction of 4-Nitrophenol. (n.d.). MDPI. [Link]

-

Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. (n.d.). National Center for Biotechnology Information. [Link]

-

4-(4-Nitrophenoxy)butanol. (n.d.). National Center for Biotechnology Information. [Link]

-

4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. (2020). ACS Publications. [Link]

-

Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (n.d.). National Center for Biotechnology Information. [Link]

-

Insights into the reduction of 4-nitrophenol to 4-aminophenol on catalysts. (n.d.). IAEA International Nuclear Information System. [Link]

- Process for the purification of nitro aliphatic compounds. (n.d.).

-

4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange. (n.d.). ACS Publications. [Link]

-

The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Synfacts. [Link]

-

4-(p-nitrophenyl)-1-butanol. (n.d.). SpectraBase. [Link]

-

Mastering Suzuki-Miyaura Coupling: The Essential Role of 4-Nitrophenylboronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]

-

Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (n.d.). RSC Publishing. [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

Reactions of nitroarenes and Grignard reagents proceed via SET. (n.d.). ResearchGate. [Link]

-

Interpret this H-NMR Spectra and annotate anything important that is found. (2022). Chegg. [Link]

-

Grignard reagent. (n.d.). Wikipedia. [Link]

-

Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. (n.d.). RSC Publishing. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. (2018). ScienceOpen. [Link]

-

Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. (n.d.). National Center for Biotechnology Information. [Link]

-

Substitution of the nitro group with Grignard reagents: facile arylation and alkenylation of pyridine N-oxides. (2012). National Center for Biotechnology Information. [Link]

-

Figure 1 from Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Figure-1-from-Synthesis-of-4-Hydroxy-4-(4-using-p-Mandal-Mandal/d424b4555b2067406253c078044d03d09a56c078]([Link]

-

This compound. (n.d.). Chongqing Chemdad Co. [Link]

-

24.6: Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

-

4-(4-Methoxyphenyl)-1-butanol. (n.d.). NIST WebBook. [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. [Link]

-

infrared spectrum of butan-1-ol. (n.d.). Doc Brown's Chemistry. [Link]

-

mass spectrum of butan-1-ol. (n.d.). Doc Brown's Chemistry. [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

-

Nitro Alcohols. (n.d.). ResearchGate. [Link]

-

Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019). YouTube. [Link]

-

Sample IR spectra. (n.d.). University of Calgary. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 79524-20-2 [chemicalbook.com]

- 3. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme.de [thieme.de]

- 5. mdpi.com [mdpi.com]

- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

physical and chemical properties of 4-(4-nitrophenyl)-1-butanol

An In-Depth Technical Guide to 4-(4-nitrophenyl)-1-butanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the core physicochemical properties, synthesis, reactivity, and potential applications of this versatile chemical intermediate, grounding all claims in authoritative data.

Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₃NO₃, is an organic compound that merges an aromatic nitro group with a linear alkyl alcohol chain.[1][2] This unique structure imparts a specific set of properties that are crucial for its role in organic synthesis. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's reactivity and electronic characteristics.[3]

The physical state of the compound has been reported as both a white crystalline solid and a brown to red liquid, a discrepancy that may arise from differences in purity or the specific crystalline form.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molar Mass | 195.22 g/mol | [1][2] |

| Melting Point | 72-75 °C | [1] |

| Boiling Point | ~356-372 °C at 760 mmHg | [1] |

| Density | 1.154 - 1.244 g/mL at 25 °C | [1][2] |

| Flash Point | >110 °C (>230 °F) | [1][2] |

| Refractive Index (n²⁰/D) | 1.557 | [1][2] |

| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and ketones. | [1] |

Note: The range in reported density values may be attributed to different measurement conditions or sample purity.

Synthesis and Chemical Reactivity

The structural characteristics of this compound—namely the terminal primary alcohol and the activated aromatic ring—define its synthetic utility and reactivity profile.

Synthesis Pathway

A common laboratory-scale synthesis involves a two-step process starting from phenol.[1] This method is advantageous as it utilizes readily available starting materials.

Step 1: Nitration of Phenol Phenol is first nitrated under acidic conditions to produce 4-nitrophenol. This is a classic electrophilic aromatic substitution reaction where the hydroxyl group of phenol directs the incoming nitro group to the para position.

Step 2: Transesterification The resulting 4-nitrophenol is then reacted with 1-butanol under alkaline conditions. This transesterification reaction yields the final product, this compound.[1]

Caption: General synthesis workflow for this compound.

Core Reactivity

The reactivity is dominated by two key features:

-

Hydroxyl Group: The primary alcohol (-OH) group can undergo standard alcohol reactions, such as oxidation to form the corresponding aldehyde or carboxylic acid, and esterification.

-

Nitroaromatic System: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amine (-NH₂). This transformation is fundamental to its use as a synthetic intermediate, as the resulting 4-aminophenyl derivative can serve as a building block for amides and other functionalities in drug development.[4]

Caption: Key reactivity sites of this compound.

Applications in Research and Development

This compound serves primarily as a versatile intermediate in organic synthesis. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a valuable component in constructing more complex molecules.

-

Intermediate for Dyes and Pigments: The chromophoric nitro group and the reactive hydroxyl group make it a candidate for synthesizing organic dyes.[1]

-

Medicinal Chemistry Precursor: The reduction of the nitro group to an aniline is a key step. The resulting 4-thiomorpholinoaniline, derived from a related precursor, is a crucial building block for kinase inhibitors, as well as antibiotic, antifungal, and antimycobacterial agents.[4] The butanol chain can act as a linker or spacer in drug design, modulating properties like solubility and binding affinity.

-

Specialty Synthesis: It was specifically used in the chemoenzymatic synthesis of a bacterial O-antigen from Salmonella, demonstrating its utility in complex biological chemistry.[2]

Spectral Data Analysis (Inference from Related Compounds)

-

¹H NMR: One would expect to see characteristic signals for the aromatic protons, which would be split into two distinct doublets due to the para-substitution, typically in the 7.5-8.2 ppm range.[7] The protons on the butyl chain would appear as multiplets in the aliphatic region (approx. 1.5-3.8 ppm), with the protons closest to the hydroxyl group and the aromatic ring being the most downfield. A signal corresponding to the hydroxyl proton would also be present, its chemical shift being dependent on concentration and solvent.

-

¹³C NMR: The spectrum would show four distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly downfield. Four signals corresponding to the butyl chain carbons would also be present.

-

IR Spectroscopy: Key peaks would include a broad absorption around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol. Strong, characteristic peaks for the nitro group (NO₂) would appear around 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).[6] C-H stretches for the aromatic and aliphatic portions would also be visible.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 195. Fragmentation would likely involve the loss of water (M-18) from the alcohol and cleavage of the butyl chain.

Safety and Handling Protocols

As an organic chemical, this compound requires careful handling in a controlled laboratory environment.

Hazard Identification

-

Irritation: The compound may be irritating to the eyes, skin, and respiratory tract upon direct contact or inhalation.[1]

-

General Organic Hazards: Standard precautions for handling organic solids/liquids should be taken. This includes avoiding the inhalation of dust or vapors.[1] The butanol moiety suggests a potential for central nervous system depression at high concentrations, similar to other butanols.[8]

Recommended Handling Procedures

Protocol: Safe Handling of this compound

-

Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Use ANSI-approved safety glasses or goggles.

-

A lab coat is mandatory to prevent skin contact.

-

If there is a risk of inhaling dust or aerosols, use appropriate respiratory protection.[1]

-

-

Storage:

-

Store the compound in a tightly sealed container in a cool, dry place.

-

Keep away from ignition sources, heat, combustibles, strong oxidizing agents, and strong acids to prevent fire or explosion hazards.[1]

-

-

Spill & Exposure:

-

In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[1]

-

If inhaled, move to fresh air.

-

For spills, contain the material and clean up using appropriate absorbent materials, avoiding dust generation.

-

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

The Good Scents Company. (n.d.). 4-phenyl-1-butanol, 3360-41-6. Available at: [Link]

-

Airgas. (n.d.). N-Butyl Alcohol Safety Data Sheet. Available at: [Link]

-

MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

-

Agilent. (2024). 1-Butanol - Safety Data Sheet. Available at: [Link]

-

National Institutes of Health (NIH). (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supplementary data Alkaline earth metal-based metal-organic framework. Available at: [Link]

- Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

Royal Society of Chemistry. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Available at: [Link]

-

ResearchGate. (2025). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Available at: [Link]

-

Chegg. (2022). Interpret this H-NMR Spectra.... Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Available at: [Link]

-

MDPI. (n.d.). Natural Protective Mechanisms of Cucumis callosus Leaves.... Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Available at: [Link]

-

Reddit. (2024). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. Available at: [Link]

-

University of Wisconsin. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.

-

Wikipedia. (n.d.). 1-Butanol. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Available at: [Link]

-

Digital Object Identifier System. (n.d.). Asymmetric Aldol “Reaction in Water” by Ferrocene Amino Acid Conjugates. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 79524-20-2 [chemicalbook.com]

- 3. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one (57548-40-0) for sale [vulcanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-(4-Nitrophenyl)butyric acid(5600-62-4) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Solved Interpret this H-NMR Spectra and annotate | Chegg.com [chegg.com]

- 8. 1-Butanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-(4-nitrophenyl)-1-butanol: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-nitrophenyl)-1-butanol, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the rationale behind its use in drug development, drawing upon established principles of medicinal chemistry and providing insights into its potential applications.

Core Chemical Identity

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₃NO₃[1]

-

Molecular Weight: 195.22 g/mol [1]

-

Structure:

-

InChI: InChI=1/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2[1]

-

Canonical SMILES: C1=CC(=CC=C1CCCC[O])=O

-

2D Structure:

Caption: 2D Structure of this compound

-

Physicochemical Properties

This table summarizes the key physicochemical properties of this compound. These parameters are crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Appearance | White crystalline solid | [1] |

| Melting Point | 72-75 °C | [1] |

| Boiling Point | 356.2 °C at 760 mmHg | [1] |

| Density | 1.154 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.557 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as alcohols, ethers, and ketones. | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

A plausible and well-documented approach involves the synthesis of 4-(4-nitrophenyl)butyronitrile as a key intermediate, followed by hydrolysis to the carboxylic acid and subsequent reduction to the desired alcohol. This method offers a clear and controllable route to the target molecule.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

This protocol is based on established chemical transformations and provides a framework for the synthesis. Each step includes criteria for validation, ensuring the integrity of the process.

Step 1: Synthesis of 4-(4-nitrophenyl)butyronitrile

This step is adapted from a patented process for the preparation of γ-(nitrophenyl)butyronitriles.[3]

-

Reaction: Condensation of p-nitrotoluene with acrylonitrile in the presence of a base.

-

Procedure:

-

To a solution of p-nitrotoluene (0.2 mol) in dimethylformamide (DMF, 40 mL), add freshly ground sodium hydroxide (0.015 mol) with stirring.

-

Slowly add a solution of acrylonitrile (0.2 mol) in DMF (35 mL) over one hour, maintaining the temperature below 28 °C.

-

After the addition is complete, stir the reaction mixture for an additional two hours at room temperature.

-

Quench the reaction by adding concentrated hydrochloric acid (1.5 mL).

-

Filter the mixture and evaporate the filtrate to dryness under reduced pressure.

-

Extract the residue with hot chloroform, filter, and evaporate the solvent.

-

Purify the crude product by distillation under reduced pressure to yield 4-(p-nitrophenyl)butyronitrile.

-

-

Validation: The identity of the intermediate can be confirmed by infrared spectroscopy, looking for the characteristic nitrile peak around 2240 cm⁻¹.[3]

Step 2: Hydrolysis to 4-(4-nitrophenyl)butyric acid

-

Reaction: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.

-

Procedure:

-

Reflux a mixture of 4-(p-nitrophenyl)butyronitrile (0.004 mol), concentrated sulfuric acid (3.5 mL), and water (3 mL) for 30 minutes.[3]

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like toluene to obtain pure 4-(4-nitrophenyl)butyric acid.

-

-

Validation: The formation of the carboxylic acid can be confirmed by the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹) in the IR spectrum, and by its melting point (reported as 92-93 °C).[3]

Step 3: Reduction to this compound

-

Reaction: Reduction of the carboxylic acid to the primary alcohol.

-

Procedure:

-

Dissolve 4-(4-nitrophenyl)butyric acid in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Slowly add a reducing agent, such as borane-dimethyl sulfide complex (BH₃-DMS), at room temperature.

-

After the addition, the mixture can be stirred at room temperature or gently refluxed to ensure the completion of the reaction.

-

Carefully quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

-

-

Validation: The final product's identity and purity should be confirmed by a combination of TLC, melting point, and spectroscopic methods (NMR, IR, and MS), as detailed in the following section.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following characterization is based on established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS in a solvent like CDCl₃ are:

-

Aromatic Protons (AA'BB' system): Two doublets are expected for the para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be downfield (δ ≈ 8.1-8.2 ppm), while the protons meta to the nitro group will be slightly upfield (δ ≈ 7.4-7.5 ppm).

-

Hydroxymethyl Protons (-CH₂OH): The two protons on the carbon bearing the hydroxyl group are expected to appear as a triplet in the range of δ ≈ 3.6-3.8 ppm.

-

Alkyl Chain Protons (-CH₂-): The remaining four protons of the butyl chain will appear as multiplets in the upfield region (δ ≈ 1.6-2.8 ppm). The protons adjacent to the aromatic ring will be the most downfield of this group.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It typically appears as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are:

-

Aromatic Carbons: The carbon bearing the nitro group will be significantly downfield (δ ≈ 147 ppm). The carbon attached to the butyl chain will be around δ ≈ 149 ppm. The other aromatic carbons will appear in the typical aromatic region (δ ≈ 123-130 ppm).

-

Hydroxymethyl Carbon (-CH₂OH): The carbon attached to the hydroxyl group is expected in the range of δ ≈ 62 ppm.

-

Alkyl Chain Carbons (-CH₂-): The other two carbons of the butyl chain will resonate in the upfield region, typically between δ ≈ 27-35 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands are expected, one asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 195, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage. Fragmentation of the alkyl chain and cleavage at the benzylic position are also expected.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in drug discovery due to the presence of three key structural features: the nitrophenyl group, the flexible butyl linker, and the terminal hydroxyl group.

Caption: Key structural features of this compound and their corresponding applications in drug development.

The Role of the Nitrophenyl Group

The nitrophenyl group is a versatile pharmacophore in medicinal chemistry. Its strong electron-withdrawing nature can influence the electronic properties of a molecule, impacting its binding to biological targets. More significantly, the nitro group can be readily reduced to an amino group.[4] This transformation is a cornerstone of its utility:

-

Precursor for Bioactive Amines: The resulting aminophenyl derivative can be a key component of many pharmacologically active compounds, including kinase inhibitors, antimicrobials, and antidiabetic agents. The amino group can act as a hydrogen bond donor or acceptor, or as a site for further chemical modification.

-

Hypoxia-Activated Prodrugs: The bioreduction of nitroaromatic compounds is often enhanced in hypoxic (low oxygen) environments, a characteristic of solid tumors. This has led to the development of nitroaromatic compounds as prodrugs that are selectively activated in cancer cells to release a cytotoxic agent.

The Butyl Linker

The flexible four-carbon chain provides several advantages in drug design:

-

Spanning Distances: The butyl linker can span a required distance to allow different parts of a molecule to interact with their respective binding sites on a biological target.

-

Modulating Physicochemical Properties: The length and lipophilicity of the linker can be fine-tuned to optimize a drug candidate's solubility, permeability, and pharmacokinetic profile.

-

Attachment Point for Conjugates: The linker can serve as a spacer to attach a pharmacophore to a larger molecule, such as a peptide or an antibody, in the development of drug conjugates.

The Terminal Hydroxyl Group

The primary alcohol functionality is a crucial handle for further synthetic modifications:

-

Ester and Ether Formation: The hydroxyl group can be readily converted into esters or ethers, allowing for the attachment of other molecules or the modification of the compound's properties.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing alternative functionalities for subsequent reactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is reported to be an irritant to the eyes, skin, and respiratory tract.[1] Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Direct contact and inhalation of dust or vapors must be avoided.[1] It should be stored away from heat and incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a chemical intermediate with considerable potential for researchers in organic synthesis and drug development. Its trifunctional nature, combining a modifiable nitro group, a flexible linker, and a reactive hydroxyl group, makes it a valuable building block for creating diverse and complex molecules. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and characterization can be reliably predicted based on established chemical principles. Its utility as a precursor to bioactive amines and its potential role in the design of hypoxia-activated prodrugs highlight its relevance in modern medicinal chemistry.

References

-

ChemBK. This compound. Available from: [Link]

- Google Patents. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

The Royal Society of Chemistry. Electronic Supplementary Information for: Spontaneous Symmetry Breaking... Available from: [Link]

-

ResearchGate. Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Available from: [Link]

- Google Patents. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.

-

ScienceOpen. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available from: [Link]

-

PubChem. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Available from: [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

PubMed Central. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Available from: [Link]

-

National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available from: [Link]

-

Chegg. Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. Available from: [Link]

-

ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

NIST WebBook. 4-(4-Methoxyphenyl)-1-butanol. Available from: [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-(4-nitrophenyl)-1-butanol

Introduction: The Molecular Blueprint of 4-(4-nitrophenyl)-1-butanol

In the landscape of drug discovery and materials science, the precise structural elucidation of organic intermediates is paramount. This compound (CAS No. 79524-20-2) serves as a valuable building block, featuring a rigid aromatic nitro group and a flexible aliphatic alcohol chain.[1][2] This unique combination of functional groups imparts specific chemical reactivity and physical properties, making it a key precursor in various synthetic pathways. Understanding its three-dimensional structure and electronic properties is not merely an academic exercise; it is a critical step in predicting its behavior in complex reaction matrices, ensuring the quality of downstream products, and meeting rigorous regulatory standards.

This technical guide provides an in-depth analysis of this compound using a multi-pronged spectroscopic approach. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will not only present the data but also explore the causality behind the experimental setup and the logic of spectral interpretation. This document is designed for the practicing researcher, offering both a robust set of reference data and a framework for applying these analytical techniques with scientific integrity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can construct a detailed map of the molecular framework, revealing connectivity and stereochemical relationships.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of an NMR spectrum is directly dependent on the purity of the sample and the precision of the acquisition parameters. The following protocol is a self-validating system designed to yield high-resolution spectra for compounds like this compound.

Rationale for Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak, which is unlikely to interfere with analyte signals.[3]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference point.[3]

-

Concentration: A concentration of 10-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of solvent provides an optimal balance between signal strength and resolution, minimizing intermolecular interaction effects.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 15-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

-

Transfer: Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4 cm).

-

Instrumentation: The spectrum is acquired on a 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquire the spectrum using a standard pulse sequence with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are co-added to achieve an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize the same locked and shimmed sample.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

-

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their neighboring environments through spin-spin coupling.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet (d) | 2H | H-c (Aromatic) |

| ~7.35 | Doublet (d) | 2H | H-b (Aromatic) |

| ~3.68 | Triplet (t) | 2H | H-4 (CH₂-OH) |

| ~2.75 | Triplet (t) | 2H | H-1 (Ar-CH₂) |

| ~1.70 | Multiplet (m) | 2H | H-2 (CH₂) |

| ~1.60 | Multiplet (m) | 2H | H-3 (CH₂) |

| ~1.55 | Singlet (s) | 1H | H-5 (-OH) |

Interpretation: The aromatic region displays a classic AA'BB' system characteristic of a 1,4-disubstituted benzene ring. The two doublets at ~8.15 ppm and ~7.35 ppm correspond to the aromatic protons. The significant downfield shift of the H-c protons is a direct consequence of the strong electron-withdrawing and anisotropic effects of the nitro (-NO₂) group, which deshields the ortho protons. Conversely, the H-b protons are further from the nitro group and resonate at a higher field.

The aliphatic chain is clearly resolved. The triplet at ~3.68 ppm is assigned to the methylene protons (H-4) adjacent to the electronegative oxygen atom of the alcohol, causing a downfield shift. The triplet at ~2.75 ppm corresponds to the benzylic protons (H-1), which are deshielded by the aromatic ring. The two methylene groups in the middle of the chain (H-2 and H-3) appear as overlapping multiplets around 1.60-1.70 ppm. The broad singlet at ~1.55 ppm is characteristic of the hydroxyl proton (H-5); its chemical shift can be variable and it typically does not couple with adjacent protons due to rapid chemical exchange.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-d (Aromatic) |

| ~146.5 | C-a (Aromatic) |

| ~129.5 | C-b (Aromatic) |

| ~123.8 | C-c (Aromatic) |

| ~62.5 | C-4 (CH₂-OH) |

| ~35.0 | C-1 (Ar-CH₂) |

| ~32.0 | C-3 (CH₂) |

| ~28.5 | C-2 (CH₂) |

Interpretation: The ¹³C spectrum shows a total of eight distinct signals, corresponding to the eight unique carbon environments in the molecule. Four signals appear in the aromatic region (>100 ppm). The quaternary carbon C-d, directly attached to the nitro group, is the most deshielded, appearing around 150.0 ppm. The other aromatic carbons are assigned based on established substituent effects.[4]

In the aliphatic region, the carbon attached to the hydroxyl group (C-4) is the most downfield at ~62.5 ppm due to the electronegativity of oxygen. The benzylic carbon (C-1) appears around 35.0 ppm, while the other two methylene carbons of the butyl chain (C-2 and C-3) are found further upfield.

Caption: Structure of this compound with NMR assignments.

Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Solid-State FT-IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional KBr pellet methods due to its speed, reproducibility, and minimal sample preparation.

Rationale for Choices:

-

ATR: This technique allows for the direct analysis of the solid sample, eliminating the need for grinding and pressing pellets, which can be affected by atmospheric moisture. It ensures excellent sample-to-crystal contact for a strong, reproducible signal.

-

Background Scan: A background spectrum of the clean ATR crystal is essential to computationally subtract absorptions from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the analyte.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Collection: Acquire a background spectrum of the clean, empty crystal. This will be used to correct the sample spectrum.

-

Sample Application: Place a small amount of crystalline this compound onto the center of the ATR crystal.

-

Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum over the range of 4000–650 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with isopropanol.

FT-IR Spectral Data & Interpretation

The FT-IR spectrum confirms the presence of the key functional groups: -OH, -NO₂, aromatic C-H, and aliphatic C-H.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad, strong) | O-H stretch | Alcohol (-OH) |

| ~3100, ~3070 | C-H stretch | Aromatic C-H |

| ~2940, ~2860 | C-H stretch | Aliphatic C-H |

| ~1600, ~1495 | C=C stretch | Aromatic Ring |

| ~1515 (strong) | N-O asymmetric stretch | Nitro (-NO₂) |

| ~1345 (strong) | N-O symmetric stretch | Nitro (-NO₂) |

| ~1050 (strong) | C-O stretch | Primary Alcohol |

| ~850 | C-H out-of-plane bend | 1,4-disubstituted |

Interpretation: The most prominent feature of the spectrum is the intense, broad absorption band centered around 3350 cm⁻¹. This is the classic signature of the O-H stretching vibration of a hydrogen-bonded alcohol.[5] The C-H stretching region shows distinct absorptions for the aromatic protons (just above 3000 cm⁻¹) and the aliphatic protons of the butyl chain (just below 3000 cm⁻¹).

The presence of the nitro group is unequivocally confirmed by two very strong and sharp absorption bands at approximately 1515 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).[6] These bands are highly characteristic and are essential for confirming the nitration of the aromatic ring. The strong band at ~1050 cm⁻¹ is attributed to the C-O stretching of the primary alcohol, and the band at ~850 cm⁻¹ is consistent with the out-of-plane C-H bending typical for 1,4-disubstituted aromatic rings.[7]

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation analysis, structural details that corroborate the findings from NMR and IR.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for a volatile compound like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

Rationale for Choices:

-

Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization method that produces a rich fragmentation pattern, which is excellent for structural elucidation and creating a reproducible "fingerprint" of the molecule.

-

GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) provides good separation for aromatic compounds with polar functional groups.

-

Temperature Program: A temperature ramp allows for the efficient elution of the analyte while ensuring good peak shape and separation from solvent and potential trace impurities.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

GC-MS Parameters:

-

Injector: 250°C, splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

MS Interface: 280°C.

-

-

Data Acquisition: Inject 1 µL of the sample solution. The mass spectrometer is set to scan a mass range of m/z 40-300.

Mass Spectrum Data & Interpretation

The EI mass spectrum provides the molecular ion peak and a series of fragment ions that reveal the structure of the molecule.

Table 4: Key Mass Fragments for this compound

| m/z (mass-to-charge) | Proposed Fragment Ion | Interpretation |

| 195 | [C₁₀H₁₃NO₃]⁺• | Molecular Ion (M⁺•) |

| 177 | [M - H₂O]⁺• | Loss of water |

| 149 | [M - NO₂]⁺ | Loss of nitro group |

| 106 | [C₇H₆O]⁺• or [C₈H₁₀]⁺• | Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation: The mass spectrum will show a clear molecular ion (M⁺•) peak at m/z 195, which corresponds to the molecular weight of this compound (C₁₀H₁₃NO₃).[1] The presence of this peak is the most definitive evidence of the compound's identity.

The fragmentation pattern is highly informative. A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), leading to a peak at m/z 177.[8] The loss of the nitro group (46 Da) results in a fragment at m/z 149. The most significant fragmentation is often benzylic cleavage—the breaking of the bond between the first and second carbons of the butyl chain. This cleavage can lead to a prominent peak at m/z 106, corresponding to the [CH₂(C₆H₄)NO₂]⁺ fragment. Further fragmentation of the aromatic portion can lead to characteristic aromatic ions at m/z 91 (tropylium) and 77 (phenyl).

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of NMR, FT-IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, FT-IR confirms the presence of all key functional groups with high certainty, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that support the overall structure. The protocols and data presented in this guide serve as a validated reference for researchers, ensuring both the accurate identification of this compound and the application of sound scientific principles in its analysis.

References

-

SpectraBase. (n.d.). 4-(p-nitrophenyl)-1-butanol. Wiley-VCH GmbH. Retrieved January 20, 2026, from [Link][9]

-

PubChem. (n.d.). 4-Nitrobenzenebutanol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link][3]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link][5]

-

Chegg. (2022). Interpret this H-NMR Spectra. Retrieved January 20, 2026, from [Link][10]

-

PubChem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link][11]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved January 20, 2026, from [Link][12]

-

UC Santa Cruz Chemistry. (n.d.). IR Tables. Retrieved January 20, 2026, from [Link][7]

-

ChemBK. (2024). This compound. Retrieved January 20, 2026, from [Link][13]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 20, 2026, from [Link][14]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 20, 2026, from [Link][15]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved January 20, 2026, from [Link][16]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 20, 2026, from [Link][17]

-

University of Calgary. (n.d.). IR Chart. Retrieved January 20, 2026, from [Link][6]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butan-1-ol. Retrieved January 20, 2026, from [Link][18]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 20, 2026, from [Link][4]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link][19]

-

Chemistry LibreTexts. (2023). 13.8: Mass Spectrometry of Some Common Functional Groups. Retrieved January 20, 2026, from [Link][8]

Sources

- 1. This compound | 79524-20-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4-Nitrobenzenebutanol | C10H13NO3 | CID 590869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Solved Interpret this H-NMR Spectra and annotate | Chegg.com [chegg.com]

- 11. 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4 | CID 9855826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. chembk.com [chembk.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. instanano.com [instanano.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 18. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

solubility of 4-(4-nitrophenyl)-1-butanol in common solvents

An In-Depth Technical Guide to the Solubility of 4-(4-nitrophenyl)-1-butanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various organic syntheses.[1] Understanding the solubility of this compound is critical for researchers and drug development professionals to ensure efficient reaction kinetics, facilitate purification processes, and develop viable formulation strategies. This document moves beyond a simple data sheet to explain the physicochemical principles governing its solubility and provides a robust, field-proven protocol for its empirical determination.

Physicochemical Profile of this compound

Before delving into solubility, it is essential to understand the intrinsic properties of the this compound molecule. Its structure, featuring a polar nitro group, a hydrogen-bonding hydroxyl group, a rigid phenyl ring, and a flexible butyl chain, dictates its interaction with various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 72-75 °C | [1] |

| Density | ~1.154 g/mL at 25 °C | [1][3] |

| Boiling Point | 372 °C | [1] |

The molecule's polarity is complex. The nitro (-NO₂) and hydroxyl (-OH) groups create significant dipole moments and provide sites for hydrogen bonding. Conversely, the phenyl ring and the four-carbon alkyl chain contribute nonpolar characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent system.

The Fundamental Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[4][5][6] This adage is a simplified expression of the underlying thermodynamics: for a solution to form, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[7][8] These interactions are mediated by intermolecular forces (IMFs).

-

Hydrogen Bonding: The strongest type of dipole-dipole interaction, occurring when hydrogen is bonded to a highly electronegative atom (N, O, F). The hydroxyl group in this compound is a prime hydrogen bond donor and acceptor.

-

Dipole-Dipole Forces: Occur between polar molecules. The nitro group imparts a strong dipole moment to the molecule.

-

London Dispersion Forces (LDF): Present in all molecules, arising from temporary fluctuations in electron density. The phenyl ring and butyl chain of the compound interact primarily through LDFs.

A solvent's ability to dissolve this compound is therefore a function of its ability to form favorable IMFs with the molecule's distinct polar and nonpolar regions.

Qualitative Solubility Profile and Solvent Classification

While precise quantitative data for this compound is not widely published, a reliable qualitative profile can be constructed based on its structural features and the known behavior of similar compounds like 4-nitrophenol.[9][10][11] The compound is slightly soluble in water but soluble in organic solvents like alcohols, ethers, and ketones.[1]

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Key IMFs | Predicted Solubility | Rationale |

| Water | Polar Protic | H-Bonding | Sparingly Soluble | The large nonpolar backbone (phenyl and butyl groups) counteracts the H-bonding capability of the -OH group. |

| Methanol / Ethanol | Polar Protic | H-Bonding | Very Soluble | Excellent H-bond donors/acceptors that also have a small alkyl component to interact with the nonpolar parts. |

| Acetone | Polar Aprotic | Dipole-Dipole | Soluble | Strong dipole moment effectively solvates the polar nitro-phenyl group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | Very Soluble | Highly polar solvent, excellent for dissolving compounds with polar functional groups. |

| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-Dipole | Soluble | The ether oxygen can act as an H-bond acceptor for the solute's -OH group, and its ring has low polarity. |

| Dichloromethane (DCM) | Polar Aprotic | Dipole-Dipole | Moderately Soluble | Can interact with the polar groups, but less effective at H-bonding than protic solvents. |

| Toluene | Nonpolar | LDF | Sparingly Soluble | Primarily interacts with the phenyl ring and butyl chain via LDFs; poor solvation of polar groups. |

| Hexane | Nonpolar | LDF | Insoluble | Strong solute-solute forces (from polar groups) are not overcome by weak LDFs with the solvent. |

To further aid solvent selection, the following table provides key physical properties of these common solvents.

Table 3: Properties of Common Laboratory Solvents

| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |

| Water | 10.2 | 80.1 | 100.0 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189.0 |

| Acetonitrile | 5.8 | 37.5 | 81.6 |

| Methanol | 5.1 | 32.7 | 64.7 |

| Acetone | 5.1 | 20.7 | 56.3 |

| Ethanol | 4.3 | 24.6 | 78.3 |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | 66.0 |

| Dichloromethane (DCM) | 3.1 | 8.9 | 39.7 |

| Diethyl Ether | 2.8 | 4.3 | 34.5 |

| Toluene | 2.4 | 2.4 | 110.6 |

| Hexane | 0.1 | 1.9 | 68.7 |

| (Data compiled from multiple sources[12][13][14]) |

Authoritative Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

For drug development and regulatory submissions, a rigorously determined equilibrium solubility value is required. The shake-flask method is the gold standard for this measurement due to its reliability and basis in thermodynamic principles.[15] The protocol described below is a self-validating system designed to produce accurate and reproducible results, consistent with guidelines from regulatory bodies like the FDA.[16][17][18]

Objective

To determine the thermodynamic equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C or 37 °C).

Materials and Equipment

-

This compound (crystalline solid)

-

Solvent of interest (e.g., pH 7.4 phosphate buffer)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Centrifuge capable of handling vials/flasks

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pipettes

-

Volumetric flasks

-

Validated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a solid phase remains at the end of the experiment, confirming saturation. A common starting point is 5-10 mg of solute in 1-2 mL of solvent.

-

Equilibration: Place the sealed vials in a temperature-controlled orbital shaker. Agitate the samples for a sufficient duration to reach equilibrium. This can vary, but 24 to 48 hours is typical.[15][19] Preliminary tests can be run to confirm that solubility does not increase between, for example, the 24h and 48h time points.

-

Phase Separation: After equilibration, allow the vials to rest to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a syringe filter immediately after withdrawal.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.[16]

Caption: Shake-Flask Experimental Workflow.

Causality: Linking Molecular Structure to Solubility Behavior

The observed solubility patterns are a direct consequence of the molecule's structure. The diagram below illustrates the logical relationships between the functional groups of this compound and their affinity for different classes of solvents.

Caption: Molecular features and solvent affinity.

This analysis demonstrates why a single solvent classification is insufficient. The molecule's solubility in polar aprotic solvents like THF is enhanced because, while the solvent cannot donate a hydrogen bond, its ether oxygen can accept one from the solute's hydroxyl group. Similarly, its high solubility in short-chain alcohols is due to their ability to engage in all three major intermolecular forces relevant to the solute.

Conclusion

The solubility of this compound is a nuanced interplay of its amphiphilic chemical structure and the intermolecular forces of the solvent. It exhibits high solubility in polar solvents, particularly those capable of hydrogen bonding like methanol and ethanol, and those with strong dipole moments like DMSO. Its solubility is limited in nonpolar solvents due to the energetic cost of breaking the strong polar interactions between solute molecules. For quantitative, reliable data essential for drug development and process chemistry, the shake-flask equilibrium solubility method is the authoritative standard. The detailed protocol and causal analysis provided in this guide equip researchers with the necessary framework to confidently handle and study this important chemical intermediate.

References

-

Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

How Do Intermolecular Forces Govern Solubility? (2025, December 4). YouTube. Retrieved from [Link]

-

Pearson. (n.d.). Solubility and Intermolecular Forces: Videos & Practice Problems. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

NJIT. (2012). Solubility and Intermolecular Forces. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

University of Michigan. (n.d.). Solvent Physical Properties. Retrieved from [Link]

-

Apley, M. et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Regulations.gov. (n.d.). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance. Retrieved from [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

-

University of California, Davis. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. PubChem. Retrieved from [Link]

-

Al-Ghaban, Y. et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Retrieved from [Link]

-